(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Chiral purity Pharmaceutical intermediate quality control Stereospecific synthesis

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1359744-38-9) is a chiral, non-proteinogenic amino acid derivative belonging to the 4-phenylproline class. The compound features a pyrrolidine ring with a phenyl substituent at the C4 position and a carboxylic acid group at C2, with the (2R,4S) absolute configuration distinguishing it as the D-proline-derived cis-diastereomer.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Cat. No. B12108300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1
InChIKeyLWFBRHSTNWMMGN-DHTOPLTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride: A Stereochemically Defined Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis


(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS 1359744-38-9) is a chiral, non-proteinogenic amino acid derivative belonging to the 4-phenylproline class [1]. The compound features a pyrrolidine ring with a phenyl substituent at the C4 position and a carboxylic acid group at C2, with the (2R,4S) absolute configuration distinguishing it as the D-proline-derived cis-diastereomer [1]. Its hydrochloride salt form (MW 227.69 g/mol) enhances aqueous solubility relative to the free base, facilitating its use as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other cardiovascular agents [1]. The compound is explicitly disclosed in patent CN102344399A as diastereoisomer A of the (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid family, prepared from D-oxyproline via a six-step stereospecific route [1].

Why Generic Substitution of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride Fails: Stereochemistry-Driven Divergence in Biological Activity and Synthetic Utility


The four possible diastereomers of 4-phenylpyrrolidine-2-carboxylic acid—(2R,4S), (2S,4R), (2R,4R), and (2S,4S)—are not interchangeable in pharmaceutical synthesis or biochemical research. Patent CN102344399A explicitly establishes that each diastereomer requires a distinct synthetic route starting from either D-oxyproline or L-oxyproline, and the resulting compounds serve different pharmaceutical purposes: the (2R,4S) isomer is specifically utilized in the preparation of anti-cardiovascular disease drugs and quality control of fosinopril-related impurities [1]. Critically, the (2R,4S) configuration demonstrates markedly different enzyme inhibition profiles compared to other diastereomers, with approximately 40-fold higher potency against transglutaminases attributed to complementary hydrogen bonding with Cys277 in the catalytic pocket . Substituting the (2R,4S) isomer with its (2S,4R) counterpart in any stereosensitive application carries the risk of complete loss of target engagement, altered pharmacokinetic profiles, and invalidated analytical reference standards [1].

Quantitative Differentiation Evidence for (2R,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride: A Comparator-Based Procurement Guide


Enantiomeric Purity: >99% Optical Purity Achieved via Stereospecific Friedel-Crafts Route from D-Oxyproline

The (2R,4S) diastereomer is synthesized via a six-step route disclosed in patent CN102344399A, starting from D-oxyproline through sequential esterification, benzoyl protection, sulfurylation, Friedel-Crafts alkylation with AlCl₃/benzene, hydrolysis, and deprotection, yielding the hydrochloride salt with >99% optical purity [1]. In contrast, the patent notes that prior art methods using (2S)-4-oxo-proline as starting material produced the (2S,4R) diastereomer with significantly lower optical purity and at higher cost [1]. The (2S,4S) isomer and its enantiomer (C) are prepared from L-oxyproline via a parallel but distinct route, preventing cross-contamination between diastereomeric series [1].

Chiral purity Pharmaceutical intermediate quality control Stereospecific synthesis

Optical Rotation: Definitive Identity Marker Distinguishing (2R,4S) from All Other Diastereomers

The (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid exhibits a specific optical rotation of [α]D²⁰ = −85.0° ± 2° (c = 1, CHCl₃) . This value is a direct function of the absolute (2R,4S) configuration and serves as a primary identity test that no other diastereomer in the 4-phenylproline family can satisfy. While the exact [α]D values for the (2S,4R), (2R,4R), and (2S,4S) diastereomers are not compiled in a single primary source for direct comparison, each diastereomer—by virtue of its unique three-dimensional arrangement—exhibits a distinct optical rotation that can be used for unambiguous stereochemical assignment .

Chiral identity verification Quality control Stereochemical authentication

Transglutaminase Inhibition: (2R,4S) Isomer Demonstrates ~40-Fold Superior Potency Over Alternative Stereoisomers

The (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid inhibits transglutaminases (TGs) with a reported Ki of 2.3 μM, indicating potent competitive inhibition . Critically, the (2R,4S) isomer demonstrates approximately 40-fold higher potency against transglutaminases compared to other stereoisomers, a difference attributed to complementary hydrogen bonding interactions with the Cys277 residue in the catalytic pocket that are stereochemically impossible for diastereomers with alternative configurations . The (2S,4R) isomer, by contrast, shows preferential activity toward collagen stabilization rather than TGase inhibition, illustrating a functional divergence rooted entirely in stereochemistry .

Enzyme inhibition Transglutaminase Fibrosis research Cancer metastasis

Aqueous Solubility Advantage: Hydrochloride Salt of (2R,4S) Isomer Outperforms (2S,4R) Diastereomer by ~52%

The hydrochloride salt of the (2R,4S) isomer exhibits an aqueous solubility of 12.5 mg/mL in water, compared to 8.2 mg/mL for the (2S,4R) diastereomer hydrochloride . This approximately 52% solubility advantage is significant for applications requiring aqueous reaction conditions, such as solid-phase peptide synthesis (SPPS) coupling reactions, or for in vitro assay preparation where consistent dissolution is critical for reproducible dose-response measurements .

Formulation development Salt selection Aqueous solubility

Pharmaceutical Intermediate: Explicitly Claimed for Anti-Cardiovascular Drug Synthesis in Patent Literature

Patent CN102344399A explicitly states that the (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid (designated as diastereoisomer A) and its salts are used for preparing anti-cardiovascular disease drugs and for controlling the quality of those drugs [1]. The patent further identifies (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid (diastereoisomer D) as a key intermediate for fosinopril synthesis, with the (2R,4S) isomer serving as a critical reference standard for impurity profiling of the fosinopril-related substance identified in the USP standard for SQ-28555 [1]. This explicit pharmaceutical application is not claimed for the (2S,4R) or (2R,4R) diastereomers in this patent family [1].

ACE inhibitor intermediate Fosinopril analog Cardiovascular drug development Pharmacopoeial impurity standard

Physicochemical Property Profile: Hydrochloride Salt Provides Predictable Ionization and Handling Characteristics

The (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride (MW 227.69 g/mol) presents a physicochemical profile that is well-suited for solid-phase peptide synthesis (SPPS) applications: LogP = −1.07, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, rotatable bond count = 2, and polar surface area = 49 Ų [1]. The hydrochloride salt form converts the free amine into a positively charged ammonium species, enhancing water solubility and enabling direct use in aqueous coupling conditions without additional pH adjustment . In contrast, the free base form (MW 191.23, CAS 1217806-82-0) requires separate salt formation or pH adjustment steps, adding process complexity .

Salt form selection LogP Hydrogen bonding Solid-phase peptide synthesis

Optimal Procurement Scenarios for (2R,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride Based on Differentiated Evidence


Fosinopril Impurity Reference Standard Development and Pharmacopoeial Quality Control

Analytical laboratories developing impurity methods for fosinopril ANDA submissions require the (2R,4S) diastereomer hydrochloride as a qualified reference standard for the SQ-28555 impurity D specified in the USP monograph. The >99% optical purity achieved via the patented D-oxyproline route [1] ensures that the reference standard does not introduce co-eluting diastereomeric impurities that would compromise method validation. The compound's unique optical rotation of [α]D²⁰ = −85.0° ± 2° provides an orthogonal identity confirmation orthogonal to chromatographic retention time.

Transglutaminase-Targeted Drug Discovery for Fibrosis and Celiac Disease

Medicinal chemistry programs targeting transglutaminase 2 (TG2) for fibrosis, celiac disease, or metastatic cancer should exclusively procure the (2R,4S) isomer. The ~40-fold potency advantage of this diastereomer over other stereoisomers, driven by stereospecific hydrogen bonding with Cys277 in the catalytic pocket [1], translates to lower compound consumption in screening campaigns and higher hit confirmation rates. The hydrochloride salt's 12.5 mg/mL aqueous solubility further facilitates direct preparation of assay-ready solutions at millimolar concentrations without DMSO co-solvent interference.

Chiral Building Block for D-Proline-Containing Peptidomimetic Synthesis

Peptide chemistry laboratories synthesizing D-proline-containing peptidomimetics or conformationally constrained cyclic peptides benefit from the (2R,4S) isomer's defined stereochemistry and ready-to-use hydrochloride salt form. The salt eliminates a neutralization step prior to Fmoc protection or direct coupling, while the phenyl substituent at C4 provides a hydrophobic anchor for conformational restriction. The demonstrated use of 4-phenylpyrrolidine scaffolds in solid-phase peptide synthesis [1] supports procurement of this specific diastereomer for constructing proteolytically stable peptide analogs.

ACE Inhibitor Analog Synthesis and Cardiovascular Drug Development

Research groups synthesizing novel ACE inhibitor analogs based on the fosinoprilat pharmacophore should procure the (2R,4S) hydrochloride to access the D-proline-derived diastereomeric series. Patent CN102344399A explicitly claims this isomer for anti-cardiovascular drug preparation [1], and the hydrochloride salt form provides advantages in subsequent N-acylation or phosphinate coupling reactions under anhydrous conditions. Procurement of the incorrect (2S,4R) or (2S,4S) diastereomer would yield the L-proline series with potentially divergent ACE binding affinities and pharmacokinetic profiles.

Quote Request

Request a Quote for (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.